molecular formula C18H16BrN3O2S B13379667 N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B13379667
M. Wt: 418.3 g/mol
InChI Key: ZUFPKVYRXJGORF-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a synthetic compound based on the 4-quinazolinone scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery . Quinazolin-4-one derivatives are extensively investigated in oncology research for their ability to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting programmed cell death in cancer cells . Some derivatives within this class have demonstrated potent cytotoxicity, significantly reducing viability in colorectal cancer cell lines such as HT-29 and SW620 . Beyond oncology, the quinazolinone core is a key pharmacophore in explored therapies for neurological disorders; for instance, related quinazoline compounds have been developed as selective HDAC6 inhibitors, which show potential for treating peripheral neuropathies by improving mitochondrial transport in neurons . This acetamide derivative, with its bromo-dimethylphenyl group, is offered as a high-purity chemical tool for researchers studying these mechanisms and developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O2S/c1-10-7-13(19)15(8-11(10)2)20-16(23)9-25-18-21-14-6-4-3-5-12(14)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

ZUFPKVYRXJGORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-4,5-Dimethoxybenzoic Acid

The initial step involves the selective bromination of 4,5-dimethoxybenzoic acid precursors. According to a patent (CN102267894A), the process entails reacting 3,4-dimethoxy-p with sulfuric acid, hydrogen peroxide, and a metal bromide at 30–60°C for 2–4 hours, yielding 2-bromo-4,5-dimethoxybenzoic acid with high purity (>95%) and yields approaching 97%.

Conversion to 2-Bromo-4,5-Dimethoxyphenyl

The aromatic acid is then subjected to decarboxylation or reduction to obtain the corresponding phenyl derivative. This can be achieved via catalytic hydrogenation or via direct bromination of the methyl groups under controlled conditions to prevent over-bromination. The process involves:

  • Heating the precursor with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile) at 50–70°C.
  • Purification through recrystallization yields the desired 2-bromo-4,5-dimethylphenyl compound with yields around 60–70%.

Purification and Characterization

The intermediates are purified via column chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Synthesis of 4-Oxo-1H-Quinazolin-2-yl Derivatives

Formation of Quinazolinone Core

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives with formamide or its derivatives. A typical method involves:

  • Heating anthranilic acid with formamide at 150–180°C for 4–6 hours.
  • The reaction yields 4-oxo-1H-quinazolin-2-yl derivatives with purity >95%.

Sulfur-Linked Derivative Formation

The sulfanyl linkage is introduced via nucleophilic substitution:

  • Reacting the quinazolinone derivative with thiol or thiolate salts in the presence of a base (e.g., potassium carbonate) at 80–100°C.
  • The resulting compound is purified by chromatography.

Coupling to Form the Final Compound

Amide Bond Formation

The key step involves coupling the 2-bromo-4,5-dimethylphenyl derivative with the quinazolinone sulfanyl intermediate:

  • Activation of the phenyl derivative’s carboxyl group (if present) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane.
  • Addition of the quinazolinone derivative with a base (e.g., N,N-diisopropylethylamine) facilitates amide bond formation.
  • Reaction conditions are maintained at 0–25°C for 12–24 hours.

Final Purification

The crude product is purified via column chromatography or recrystallization from ethanol or acetonitrile. Characterization confirms the structure via NMR, IR, and mass spectrometry, with purity exceeding 98%.

Summary of Reaction Conditions and Yields

Step Reagents & Conditions Yield Notes
Bromination of methyl groups NBS, radical initiator, 50–70°C 60–70% Controlled to prevent over-bromination
Quinazolinone core synthesis Anthranilic acid + formamide, 150–180°C >95% Cyclization under reflux
Sulfur linkage formation Thiol + base, 80–100°C >90% Nucleophilic substitution
Amide coupling DCC, base, 0–25°C 85–90% Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinazolinone moiety can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and thiol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Hydrolysis: Formation of amide and thiol derivatives.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazolinone moiety is known to interact with various biological targets, while the thioacetamide linkage may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfanyl acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities (where available).

Structural and Functional Group Comparisons

Compound Name Core Heterocycle Phenyl Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Quinazolinone (4-oxo) 2-Bromo-4,5-dimethylphenyl Not reported Sulfanyl, Acetamide, Bromine, Methyl
CDD-934506 () 1,3,4-Oxadiazole 4-Methoxyphenyl (R1), 4-Nitrophenyl (R2) 404.37 Sulfanyl, Acetamide, Nitro, Methoxy
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () Pyrimidine 4-Chlorophenyl 325.79 Sulfanyl, Acetamide, Chlorine, Amino
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 1,2,4-Triazole 4-Bromophenyl 409.31 Sulfanyl, Acetamide, Bromine
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) () 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl 428.50 Sulfanyl, Acetamide, Chlorine, Indole

Key Observations:

  • Heterocyclic Core Influence: The quinazolinone in the target compound may enhance π-π stacking and hydrogen bonding compared to oxadiazole or triazole cores in analogs .

Physicochemical and Spectral Comparisons

  • Melting Points : High melting points (e.g., 288°C for 13a in ) correlate with crystallinity, influenced by polar groups (e.g., sulfamoyl in 13a). The target compound’s bromine and methyl groups may similarly promote crystallinity .
  • IR/NMR Signatures: The quinazolinone’s carbonyl stretch (~1660 cm⁻¹) aligns with acetamide C=O peaks in analogs (e.g., 1664 cm⁻¹ in ’s 13a) . The absence of an S–H stretch (due to sulfanyl substitution) differentiates these compounds from thiol-containing analogs.

Biological Activity

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.

1. Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. Studies indicate that quinazoline derivatives, including those similar to this compound, exhibit significant antibacterial activity.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1270
N-(2-bromo...)Various Gram-positive/negative strainsModerateVaries

The studies reveal that certain derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 demonstrated an inhibition zone of 9 mm against Staphylococcus aureus and was comparable to standard antibiotics like ampicillin and vancomycin .

2. Antioxidant Properties

In addition to antimicrobial effects, the antioxidant properties of quinazoline derivatives are noteworthy. Research indicates that modifications at specific positions on the quinazoline ring enhance antioxidant activity.

Table 2: Antioxidant Activity Evaluation

CompoundABTS Assay (µM Trolox Equivalent)DPPH Assay (µM Trolox Equivalent)
Compound with HydroxylHighModerate
Compound with MethoxyModerateLow

The presence of hydroxyl groups significantly boosts the antioxidant capacity, as shown in various assays including ABTS and DPPH . The structure–activity relationship studies suggest that ortho or para positioning of hydroxyl groups on the phenyl ring is crucial for enhancing these properties.

3. Anticancer Activity

Emerging studies have also highlighted the potential anticancer activities of quinazoline derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated in vitro.

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (µM)
N-(2-bromo...)MCF-7 (Breast Cancer)25
N-(2-bromo...)HeLa (Cervical Cancer)30

Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The findings suggest that quinazoline derivatives may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Q. Table 1. Key Synthetic Parameters

StepParameterOptimal RangeReference
Thiol-quinazolinone couplingTemperature60–80°C
Bromophenyl substitutionSolventDMF
Final purificationHPLC gradient60–90% MeCN/H₂O

Q. Table 2. Computational Predictions vs. Experimental Data

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)Discrepancy Source
EGFR-TK-9.2120 ± 15Solvent-accessible surface area (SASA) miscalculations
JAK2-8.5>1000Off-target interactions not modeled

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